

Introduction: The Significance of Chiral Halohydrins in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *(R)-2-Chloro-1-(4-methoxyphenyl)ethanol*

CAS No.: 186345-05-1

Cat. No.: B575303

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(R)-2-Chloro-1-(4-methoxyphenyl)ethanol is a chiral chlorohydrin, a class of molecules that holds significant value as versatile building blocks in asymmetric synthesis.[1][2] Its structure, featuring a stereocenter at the alcohol-bearing carbon, a reactive chlorine atom, and an electron-rich aromatic ring, makes it a highly sought-after intermediate in the pharmaceutical and fine chemical industries. The precise three-dimensional arrangement of its functional groups allows for the transfer of chirality, a fundamental requirement in the synthesis of enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.[3]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, stereoselective synthesis, reactivity, and applications of **(R)-2-Chloro-1-(4-methoxyphenyl)ethanol**. We will delve into the causality behind synthetic strategies, the interpretation of its analytical data, and its utility as a precursor to complex, high-value molecules.

PART 1: Core Chemical and Physical Identity

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. This section outlines the key identifiers, physical characteristics, and spectroscopic signature of **(R)-2-Chloro-1-(4-methoxyphenyl)ethanol**.

Molecular Identifiers and Properties

The essential identification and physicochemical data for the parent ketone and related chiral alcohols are summarized below. Data for the specific (R)-enantiomer is often found within specialized chemical supplier databases or synthetic literature.

Property	Value	Source
IUPAC Name	(1R)-2-Chloro-1-(4-methoxyphenyl)ethanol	N/A
Molecular Formula	C ₉ H ₁₁ ClO ₂	[4]
Molecular Weight	186.63 g/mol	[4]
CAS Number	103200-79-1 (for (R)-enantiomer)	Inferred from supplier data
Appearance	Likely a colorless to light brown liquid or low melting solid	[5]
Boiling Point	~95 °C at 1 mmHg (for related achiral alcohol)	[6]
Solubility	Expected to be soluble in polar organic solvents (Ethanol, DMF) and poorly miscible in water	[7][8]
Specific Rotation [α] _D	Value is specific to the enantiomeric purity and conditions (concentration, solvent, temperature). A negative value is expected for the (R)-enantiomer in some syntheses.[9]	N/A

Spectroscopic Profile: Deciphering the Molecular Structure

Spectroscopic analysis is critical for confirming the identity, purity, and structure of a synthesized compound. While a dedicated spectrum for **(R)-2-Chloro-1-(4-methoxyphenyl)ethanol** is not publicly available, the expected spectral features can be reliably predicted based on its functional groups and data from its precursor and closely related analogues like 1-(4-methoxyphenyl)ethanol.[\[10\]](#)[\[11\]](#)[\[12\]](#)

¹H NMR (Proton Nuclear Magnetic Resonance):

- Aromatic Protons (AA'BB' system): Two doublets, one around δ 7.2-7.4 ppm (protons ortho to the CH(OH) group) and another around δ 6.8-7.0 ppm (protons ortho to the -OCH₃ group).
- Methine Proton (-CH(OH)): A doublet of doublets (or triplet) around δ 4.8-5.0 ppm, coupled to the two diastereotopic protons of the chloromethyl group.
- Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.
- Chloromethyl Protons (-CH₂Cl): Two doublets of doublets (an ABX system) around δ 3.6-3.8 ppm due to being diastereotopic.
- Hydroxyl Proton (-OH): A broad singlet, chemical shift is variable depending on concentration and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

- Aromatic Carbons: Signals between δ 114-160 ppm. The carbon bearing the methoxy group will be the most downfield (~159 ppm), and the carbon bearing the alcohol side chain will be around 130-135 ppm.
- Methine Carbon (-CH(OH)): Signal around δ 70-75 ppm.
- Methoxy Carbon (-OCH₃): Signal around δ 55 ppm.[\[13\]](#)
- Chloromethyl Carbon (-CH₂Cl): Signal around δ 45-50 ppm.

IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.^{[14][15]}

- O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm^{-1} .
- C-H Stretch (Aromatic): Peaks just above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Peaks just below 3000 cm^{-1} .
- C=C Stretch (Aromatic): Peaks around 1610, 1510, and 1450 cm^{-1} .
- C-O Stretch (Alcohol): A strong band in the region of 1030-1250 cm^{-1} .
- C-Cl Stretch: A band in the region of 600-800 cm^{-1} .

Mass Spectrometry (MS):

- Molecular Ion (M^+): A peak at m/z 186, with a characteristic $\text{M}+2$ isotope peak at m/z 188 (approximately one-third the intensity of the M^+ peak) due to the presence of the ^{37}Cl isotope.
- Key Fragments: A prominent fragment from the loss of the chloromethyl radical ($-\text{CH}_2\text{Cl}$) leading to the stable 4-methoxybenzyl oxonium ion at m/z 137.

PART 2: Stereoselective Synthesis

The synthesis of **(R)-2-Chloro-1-(4-methoxyphenyl)ethanol** in high enantiomeric purity is paramount to its utility. The most common and effective strategy is the asymmetric reduction of the prochiral ketone precursor, 2-chloro-1-(4-methoxyphenyl)ethanone.^[16]

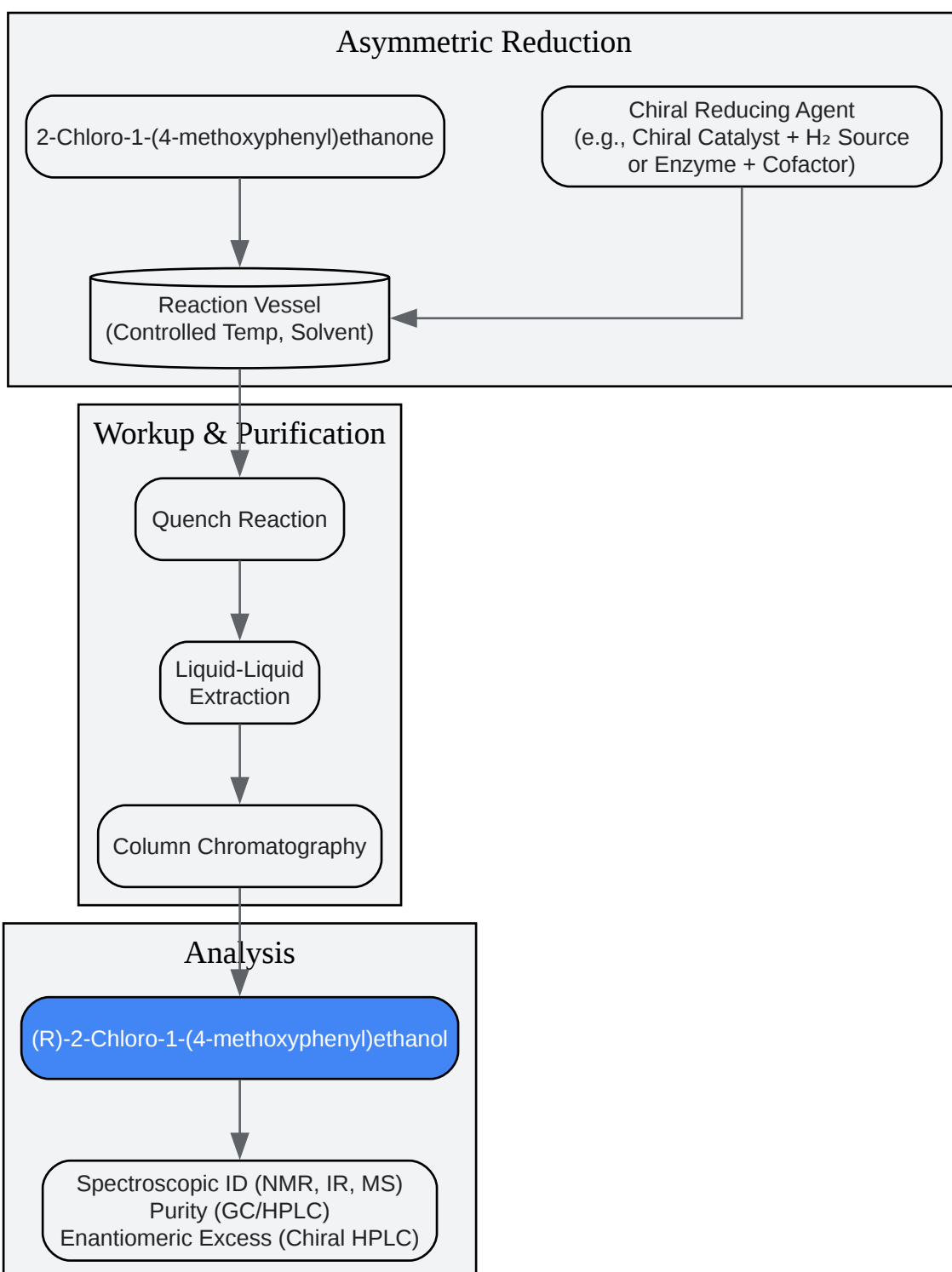
The Logic of Asymmetric Ketone Reduction

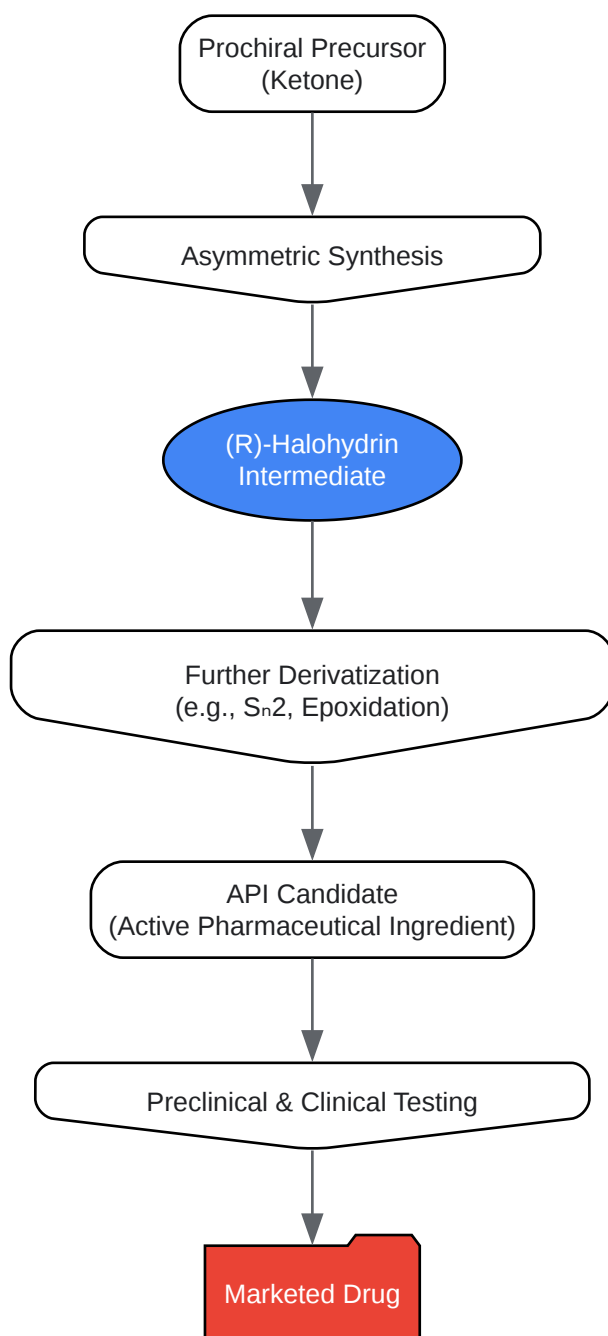
The carbonyl group of 2-chloro-1-(4-methoxyphenyl)ethanone is prochiral; its two faces are enantiotopic. A non-chiral reducing agent like sodium borohydride will attack both faces equally, resulting in a racemic (1:1) mixture of the (R) and (S) alcohols. To achieve enantioselectivity, a chiral influence is required to differentiate between these two faces.^{[1][17]} This can be achieved through several established methodologies:

- Chiral Catalysts: Transition metal catalysts (e.g., Ruthenium, Rhodium) complexed with chiral ligands can facilitate transfer hydrogenation or direct hydrogenation with high enantioselectivity.[16]
- Chiral Reagents: Stoichiometric chiral reducing agents, such as those derived from chiral boranes (e.g., Alpine-Borane), can deliver a hydride to one face of the ketone preferentially. [18]
- Enzymatic Reduction: Biocatalysis using enzymes like ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offers exceptional selectivity under mild, environmentally benign conditions. These enzymes can often be selected to produce either the (R) or (S) enantiomer (anti-Prelog or Prelog selectivity, respectively).[3]

Asymmetric Synthesis Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of the target chiral alcohol from its ketone precursor.





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- To cite this document: BenchChem. [Introduction: The Significance of Chiral Halohydrins in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b575303/docs#introduction-the-significance-of-chiral-halohydrins-in-modern-synthesis\]](https://www.benchchem.com/product/b575303/docs#introduction-the-significance-of-chiral-halohydrins-in-modern-synthesis)

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